molecular formula C10H15O4- B12353987 Butanedioic acid, monocyclohexyl ester

Butanedioic acid, monocyclohexyl ester

Cat. No.: B12353987
M. Wt: 199.22 g/mol
InChI Key: CQBVVSONJDUVEJ-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanedioic acid, monocyclohexyl ester can be synthesized through esterification, where butanedioic acid reacts with cyclohexanol in the presence of an acid catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion and remove water formed during the process .

Industrial Production Methods

Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and catalyst concentration, can enhance yield and efficiency. Additionally, microwave-assisted esterification has been explored to increase reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, monocyclohexyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Butanedioic acid and cyclohexanol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted esters or other functionalized compounds.

Mechanism of Action

The mechanism of action of butanedioic acid, monocyclohexyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic pathways, such as the citric acid cycle, where it serves as an intermediate. It can also act as an electron donor in redox reactions, contributing to the production of energy and other metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanedioic acid, monocyclohexyl ester is unique due to its cyclohexyl group, which imparts different solubility, reactivity, and potential applications compared to other esters of butanedioic acid. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for specialized applications.

Properties

Molecular Formula

C10H15O4-

Molecular Weight

199.22 g/mol

IUPAC Name

4-cyclohexyloxy-4-oxobutanoate

InChI

InChI=1S/C10H16O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)/p-1

InChI Key

CQBVVSONJDUVEJ-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)OC(=O)CCC(=O)[O-]

Origin of Product

United States

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